![molecular formula C26H36N2O3 B034069 Sergolexole CAS No. 108674-86-8](/img/structure/B34069.png)
Sergolexole
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Overview
Description
Sergolexole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a dopamine receptor agonist, which means it can activate certain receptors in the brain that are responsible for regulating mood, behavior, and other physiological processes. In
Scientific Research Applications
Sergolexole has been studied for its potential use in several scientific research applications. One of the most promising areas of research is its use in the treatment of Parkinson's disease. Parkinson's disease is a neurological disorder that affects the dopamine-producing neurons in the brain, leading to tremors, stiffness, and difficulty with movement. Sergolexole has been shown to activate dopamine receptors in the brain, which may help to alleviate some of the symptoms of Parkinson's disease.
Another area of research is its use in the treatment of schizophrenia. Schizophrenia is a mental disorder that affects a person's ability to think, feel, and behave clearly. Sergolexole has been shown to activate dopamine receptors in the brain, which may help to alleviate some of the symptoms of schizophrenia, such as hallucinations and delusions.
Mechanism of Action
Sergolexole works by activating dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, behavior, and other physiological processes. By activating dopamine receptors, sergolexole can increase the release of dopamine in the brain, which can lead to a range of physiological effects.
Biochemical and Physiological Effects
Sergolexole has been shown to have several biochemical and physiological effects. It can increase the release of dopamine in the brain, which can lead to improved mood, increased motivation, and reduced anxiety. It can also increase the release of norepinephrine, which is a neurotransmitter that plays a key role in regulating attention and arousal.
Advantages and Limitations for Lab Experiments
One of the main advantages of sergolexole for lab experiments is its ability to activate dopamine receptors in the brain. This can be useful for studying the role of dopamine in various physiological processes, such as mood regulation and motivation. However, there are also some limitations to using sergolexole in lab experiments. For example, it can be difficult to control the dosage and timing of sergolexole administration, which can make it challenging to study its effects in a precise and controlled manner.
Future Directions
There are several future directions for research on sergolexole. One area of research is its use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Another area of research is its potential use as a cognitive enhancer, as it has been shown to improve cognitive function in some studies. Finally, there is a need for further research on the long-term effects of sergolexole, as well as its potential side effects and interactions with other drugs.
Conclusion
Sergolexole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a dopamine receptor agonist that can activate certain receptors in the brain that are responsible for regulating mood, behavior, and other physiological processes. While there are some limitations to using sergolexole in lab experiments, it has shown promise in several areas of research, including the treatment of Parkinson's disease and schizophrenia. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
Sergolexole can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with sodium hydride to form 2-bromo-1-(4-fluorophenyl)ethanol. This compound is then reacted with methyl isocyanate to form 2-bromo-1-(4-fluorophenyl)-2-methyl-1,2-dihydroquinolin-3-one. Finally, this compound is reacted with lithium aluminum hydride to form sergolexole.
properties
CAS RN |
108674-86-8 |
---|---|
Molecular Formula |
C26H36N2O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H36N2O3/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3/t18-,19?,20?,22-,24-/m1/s1 |
InChI Key |
RJBJIKXTJIZONR-FTNAIZGWSA-N |
Isomeric SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
Other CAS RN |
108674-86-8 |
synonyms |
6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester LY 281067 LY281067 sergolexole |
Origin of Product |
United States |
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